Differential Enzyme Inhibition Profile
In a head-to-head screening of 21 arylboronic acids, the inhibitory effect of (3-carboxyphenyl)boronic acid, the direct chemical analog of the target compound, was quantified against γ-glutamyl transpeptidase (γ-GTP). The study provides a direct comparison with (3-formylphenyl)boronic acid [1]. This data serves as a class-level inference for the target (3-formyloxyphenyl)boronic acid, highlighting how subtle changes in the meta-substituent (-COOH vs. -CHO vs. -OCHO) significantly alter biological activity.
| Evidence Dimension | γ-Glutamyl Transpeptidase (γ-GTP) Inhibition |
|---|---|
| Target Compound Data | Not directly tested in this study; inferred from analog (3-carboxyphenyl)boronic acid. |
| Comparator Or Baseline | (3-Formylphenyl)boronic acid: 9% inhibition; (3-Carboxyphenyl)boronic acid: 12% inhibition; L-serine-plus-borate control: 7% inhibition |
| Quantified Difference | Inferred differential activity of ~3% between -CHO and -COOH analogs under identical conditions. |
| Conditions | In vitro γ-GTP-mediated hydrolysis assay of N-(L-γ-glutamyl)-4-nitroanilide. |
Why This Matters
This demonstrates that even minor functional group variations at the 3-position of the phenyl ring lead to measurable differences in biological activity, underscoring the necessity of procuring the exact compound for reproducible results in medicinal chemistry programs.
- [1] Suenaga, H.; Nakashima, K.; Mikami, M.; Yamamoto, H.; James, T. D.; Sandanayake, K. R. A. S.; Shinkai, S. Screening of arylboronic acids to search for a strong inhibitor for γ-glutamyl transpeptidase (γ-GTP). Recueil des Travaux Chimiques des Pays-Bas 1996, 115 (1), 44–48. View Source
